molecular formula C8H6N2O4 B13059939 5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13059939
M. Wt: 194.14 g/mol
InChI Key: QHDMSJQCHWHYGW-UHFFFAOYSA-N
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Description

5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a furan ring substituted with a methyl group at the 2-position and an oxadiazole ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of acylhydrazones or acylthiosemicarbazides. One common method is the oxidative cyclization of acylhydrazones in the presence of an oxidizing agent such as iodine or bromine . Another method involves the cyclization of acylthiosemicarbazides in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products Formed

    Oxidation: Furan-2,3-diones.

    Reduction: Hydrazides.

    Substitution: Esters and amides of this compound.

Mechanism of Action

The mechanism of action of 5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c1-4-5(2-3-13-4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)

InChI Key

QHDMSJQCHWHYGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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